molecular formula C11H15N3O2 B1607766 1-(2-Nitrophenyl)-1,4-diazepane CAS No. 450352-64-4

1-(2-Nitrophenyl)-1,4-diazepane

Cat. No. B1607766
M. Wt: 221.26 g/mol
InChI Key: KKGIQPLUVKLSNV-UHFFFAOYSA-N
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Scientific Research Applications

Synthetic Precursors and Chemical Synthesis

1-(2-Nitrophenyl)-1,4-diazepane is not directly cited in the available literature; however, compounds with structural similarities, particularly those involving diazepane rings and nitrophenyl groups, have been extensively studied for their synthetic utility and reactivity. For example, research on doubly activated cyclopropanes as synthetic precursors highlights their role in the regiospecific synthesis of densely functionalized pyrroles, demonstrating the utility of related compounds in complex organic syntheses (Wurz & Charette, 2005).

Catalysis and Reaction Mechanisms

Iron(III) complexes of linear tetradentate bis(phenolate) ligands , including those with nitrobenzyl substituents, have been studied as structural and functional models for enzymes, revealing insights into quinone formation vs. intradiol cleavage. These complexes provide a foundation for understanding the catalytic behavior of transition metal complexes in biological systems (Mayilmurugan et al., 2010).

Antimicrobial and Anticancer Activities

Research into diazepine derivatives has shown that certain 1,4-diazepin-1-yl-substituted compounds exhibit significant antimicrobial and anticancer activities. These studies contribute to the development of new therapeutic agents, highlighting the potential medical applications of compounds related to 1-(2-Nitrophenyl)-1,4-diazepane (Verma et al., 2015).

Material Science and Surface Modification

The grafting of nitrophenyl groups on various surfaces without electrochemical induction demonstrates the application of nitrophenyl-functionalized compounds in modifying material surfaces. This technique has implications for creating functional coatings and interfaces in material science (Adenier et al., 2005).

Safety And Hazards

Like all chemicals, nitrophenyl compounds and diazepanes should be handled with care. They may pose risks if inhaled, ingested, or if they come into contact with skin1314.


Future Directions

The future directions in the study of these compounds could involve exploring their potential uses in various fields, such as medicine or materials science4.


Please consult with a chemistry professional for more accurate and specific information. This information is based on general knowledge and may not apply to “1-(2-Nitrophenyl)-1,4-diazepane”.


properties

IUPAC Name

1-(2-nitrophenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGIQPLUVKLSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385248
Record name 1-(2-nitrophenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)-1,4-diazepane

CAS RN

450352-64-4
Record name 1-(2-nitrophenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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